molecular formula C24H26N2O3S2 B6566282 4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946335-70-2

4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Numéro de catalogue: B6566282
Numéro CAS: 946335-70-2
Poids moléculaire: 454.6 g/mol
Clé InChI: UNATXPGKSGDYCZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound featuring a tetrahydroquinoline core modified with a thiophene-2-sulfonyl group at the 1-position and a 4-tert-butylbenzamide moiety at the 6-position.

Propriétés

IUPAC Name

4-tert-butyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-24(2,3)19-10-8-17(9-11-19)23(27)25-20-12-13-21-18(16-20)6-4-14-26(21)31(28,29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNATXPGKSGDYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with potential biological activities. Its structure includes a thiophene sulfonyl group and a tetrahydroquinoline moiety, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C24H26N2O3S2
  • Molecular Weight : 454.6 g/mol
  • IUPAC Name : 4-tert-butyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Anticancer Properties

Recent studies have indicated that compounds similar to 4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibit significant anticancer activity. For instance, compounds containing the tetrahydroquinoline scaffold have been evaluated for their ability to inhibit tumor cell proliferation. In one study, derivatives of tetrahydroquinoline were tested against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis in malignant cells .

The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer progression. For example, some studies suggest that these compounds may target topoisomerases or other critical pathways in cancer biology . The sulfonyl group in the structure may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications in the thiophene and tetrahydroquinoline moieties significantly affect biological activity. The presence of a sulfonamide group has been shown to enhance interactions with biological targets, leading to improved potency against cancer cells .

Modification Effect on Activity
Addition of sulfonamideIncreased potency against cancer cells
Variation in alkyl substituentsAltered solubility and bioactivity
Changes in aromatic ringsImpact on receptor binding affinity

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to 4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exhibited IC50 values in the low micromolar range against various cancer cell lines including HepG2 and MCF7 .
  • Animal Models : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor size compared to controls. For instance, a related compound demonstrated a tumor growth inhibition rate of approximately 70% in mice bearing human tumor xenografts .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues with Tetrahydroquinoline Cores

NOS-Inhibiting Derivatives (Compounds 68–71)

describes tetrahydroquinoline derivatives (e.g., compounds 68–71) with piperidinyl, pyrrolidinyl, and carboximidamide substituents. Key comparisons include:

  • Synthesis Yields : 60.6–72.6% for intermediates, with final compounds achieving >95% HPLC purity.
  • The thiophene-2-carboximidamide group in compound 68 may enhance target binding compared to the sulfonyl group in the target compound .
  • Structural Differences : Replacement of the sulfonyl group with carboximidamide or piperidine-based substituents alters electronic properties and hydrogen-bonding capacity, which could modulate enzyme affinity.
4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydroquinolin-7-yl]benzamide
  • Molecular Weight : Exact mass = 378.230728 g/mol (calculated), similar to the target compound’s estimated mass (~380–400 g/mol).

Benzamide Derivatives with Heterocyclic Sulfonamides

4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
  • Applications: Sulfonamide-containing compounds are common in antimicrobial and diuretic agents, suggesting divergent therapeutic uses compared to tetrahydroquinoline-based analogs .

Electrochemically Active Tetrahydroquinoline Derivatives

highlights a diazenyl-functionalized tetrahydroquinoline compound used in Au electrodeposition.

  • Functional Group Impact: The diazenyl (-N=N-) and cyanoethyl groups enable redox activity and ionic liquid compatibility, unlike the sulfonyl/benzamide moieties in the target compound.
  • Applications: Such structural features prioritize electrochemical stability over biological activity, underscoring how minor modifications redirect compound utility .

Data Tables

Table 2: Calculated Molecular Properties

Compound Exact Mass (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~380–400 ~3.5 2 5
Compound 68 () 423.54* ~2.8 3 6
Compound 378.23 ~4.1 1 3

*Estimated based on analogous structures.

Key Research Findings

Substituent-Driven Bioactivity: Sulfonyl and carboximidamide groups on tetrahydroquinoline cores correlate with NOS inhibition, though electronic and steric differences likely modulate potency .

Electrochemical vs. Biological Utility : Diazenediyl groups () favor electrodeposition, whereas sulfonamides () align with biological targeting .

Synthetic Feasibility: High-purity (>95%) tetrahydroquinoline derivatives are achievable via HCl-mediated salt formation, a method applicable to the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.